2-Methyl-2-(4-phenoxyphenoxy)propanoic acid
Description
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid is a substituted propanoic acid derivative characterized by a central methyl group and two phenoxy substituents on the β-carbon. This compound belongs to the class of phenoxypropanoic acids, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Its structure features a 4-phenoxyphenoxy group, distinguishing it from analogs with halogen, nitro, or alkyl substituents.
Properties
CAS No. |
62402-48-6 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-methyl-2-(4-phenoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C16H16O4/c1-16(2,15(17)18)20-14-10-8-13(9-11-14)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) |
InChI Key |
HQDKONPXUALJIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Bromination
Para-substitution dominates in aqueous bromination due to the electron-donating effect of the methyl group, but ortho-byproducts (e.g., 2-(3-bromophenyl)-2-methylpropanoic acid) can reach 0.72%. Crystallization in heptanes reduces ortho-isomers to undetectable levels (<0.1%).
Solvent Recovery and Waste Management
The use of 4-methyl-2-pentanone in Method 1 allows >90% solvent recovery via vacuum distillation, reducing environmental impact. In contrast, Method 2 generates aqueous waste containing sodium chloride and residual bromine, requiring neutralization before disposal.
Catalytic Efficiency in Coupling Reactions
Copper iodide (CuI) in Method 2 achieves 79% yield in esterification steps but necessitates post-reaction washing with sodium carbonate to remove catalyst residues. Transitioning to palladium catalysts could improve selectivity but increases costs.
Industrial-Scale Adaptations
Large-scale production (e.g., 575 kg batches) employs continuous-flow reactors for bromination to enhance heat dissipation and safety. Automated pH adjustment systems maintain consistency during acidification, critical for minimizing side reactions. Post-crystallization, centrifugal separation achieves >98% product recovery .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural features, molecular weights, and CAS numbers of 2-methyl-2-(4-phenoxyphenoxy)propanoic acid and its analogs:
*Calculated based on structural formula.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase acidity and reactivity. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid (pKa ~2.5) is more acidic than alkyl-substituted analogs due to resonance stabilization of the conjugate base .
- Toxicity: Halogenated derivatives like 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP) exhibit high toxicity (Health Hazard Rating 3) and require stringent workplace controls . Ethoxy and phenoxy groups (e.g., 2-(4-ethoxyphenoxy)-2-methylpropanoic acid) are generally less toxic but may still require safety protocols .
Biological Activity
2-Methyl-2-(4-phenoxyphenoxy)propanoic acid (MFPA) is a compound that has garnered attention due to its potential biological activities, particularly in veterinary medicine and metabolic studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 62402-48-6
- Molecular Formula : C16H18O4
- Molecular Weight : 286.31 g/mol
Biological Activity Overview
MFPA has been investigated primarily for its effects on metabolic processes in animals, particularly in dairy cows. It acts as an activator of energy metabolism, influencing lipid profiles and ovarian activity.
The biological effects of MFPA are mainly attributed to its role as a peroxisome proliferator-activated receptor (PPAR) agonist. This mechanism involves:
- Activation of PPARs, which play a critical role in regulating fatty acid storage and glucose metabolism.
- Modulation of lipid metabolism, leading to alterations in serum lipid profiles and potential impacts on reproductive performance in livestock.
Case Study: Effects on Dairy Cows
A study conducted by Aparicio-Cecilio et al. (2012) evaluated the impact of MFPA on serum lipid profiles and ovarian activity in multiparous Holstein cows. The study involved:
- Design : 57 cows were divided into four groups based on body condition scores (BCS).
- Intervention : Groups received either MFPA (10 mg/kg) or saline placebo before and after calving.
Key Results :
- Serum concentrations of free fatty acids (FFA) showed mild increases postpartum across all groups, with no significant differences noted between treated and control groups.
- Group treated with MFPA exhibited increased levels of beta-hydroxybutyrate (BHB), indicating a potential link to subclinical ketosis.
| Parameter | Group 1 (MFPA) | Group 2 (Placebo) | Group 3 (MFPA) | Group 4 (Placebo) |
|---|---|---|---|---|
| FFA Prepartum | 0.59 mmol/l | 0.58 mmol/l | 0.47 mmol/l | 0.50 mmol/l |
| BHB Day 10 Postpartum | 1.43 mmol/l* | 0.95 mmol/l | 1.10 mmol/l | 1.05 mmol/l |
| Milk Yield (60 days postpartum) | Increased | Baseline | Increased | Baseline |
*Significant difference (P < 0.05)
Additional Studies
Further research has explored the effects of MFPA on metabolic disorders such as hepatic lipidosis and ketosis, common in dairy cattle during the transition period. The compound's ability to enhance energy metabolism suggests potential therapeutic applications in managing these conditions.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-2-(4-phenoxyphenoxy)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting 2-methylpropanoic acid derivatives with 4-phenoxyphenol under alkaline conditions (e.g., KOH/ethanol) at 80–100°C can yield the target compound. Catalysts like DMAP (dimethylaminopyridine) may enhance reaction efficiency. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product. Reaction temperature and solvent polarity significantly impact yield: higher temperatures (≥90°C) favor faster kinetics but may increase side products like decarboxylated derivatives .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-d6) reveals characteristic peaks: δ 1.45 (s, 3H, CH3), δ 6.8–7.4 (m, aromatic protons), and δ 12.1 (broad, COOH). C NMR confirms the quaternary carbon (C=O at ~175 ppm) and phenoxy linkages.
- Mass Spectrometry : High-resolution MS (ESI+) shows [M+H]+ at m/z 317.1 (calculated for C17H16O5).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for biological assays) .
Q. What are the known biological activities of this compound, and how do structural modifications alter efficacy?
- Methodological Answer : Preliminary studies on analogs (e.g., 2-(4-phenoxyphenyl)propanoic acid) suggest anti-inflammatory and enzyme-inhibitory properties. The phenoxy group enhances lipid solubility, improving membrane permeability. Modifications (e.g., halogenation at the phenyl ring) increase binding affinity to COX-2 by 30–50% in vitro. Bioactivity screening should include enzyme inhibition assays (e.g., COX-1/COX-2) and cytotoxicity tests (MTT assay on HEK293 cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. To address this:
- Standardize Assays : Use identical cell lines (e.g., RAW264.7 for inflammation studies) and control for endotoxin levels.
- Purity Verification : Employ orthogonal methods (HPLC + LC-MS) to confirm ≥99% purity.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to protein content) .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- Methodological Answer :
- pH Adjustment : Stabilize the carboxylic acid group by buffering solutions to pH 7.4 (PBS).
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) to prevent hydrolysis.
- Encapsulation : Use liposomes (DSPC/cholesterol) to enhance shelf life and reduce aggregation. Stability tests should include accelerated degradation studies (40°C/75% RH for 4 weeks) .
Q. How does the compound’s structure-activity relationship (SAR) compare to its methylphenoxy and chloro-substituted analogs?
- Methodological Answer : SAR studies reveal:
Q. What advanced analytical methods detect trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Identifies low-abundance impurities (e.g., decarboxylated byproducts) with ppm-level accuracy.
- NMR DOSY : Differentiates impurities by molecular weight in complex mixtures.
- ICP-MS : Detects heavy metal residues (e.g., Pd from catalytic reactions) at ppb levels .
Safety and Handling Protocols
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
